molecular formula C8H15N3O4 B605282 Ald-CH2-PEG3-Azide CAS No. 1002342-83-7

Ald-CH2-PEG3-Azide

Cat. No.: B605282
CAS No.: 1002342-83-7
M. Wt: 217.23
InChI Key: LSLQXIYUMNSETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-CH2-PEG3-Azide is a crosslinker containing an azide group and an aldehyde group . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The azide group enables PEGylation via Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond . PEG aldehyde or ketone derivatives can be used in reversible PEGylation through its reaction with hydrazine or hydrazide forming a hydrolytic acyl hydrozone linkage .


Molecular Structure Analysis

The molecular formula of this compound is C8H15N3O4 . It has a molecular weight of 217.22 g/mol .


Chemical Reactions Analysis

This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

The exact mass of this compound is 217.11 . The elemental analysis shows that it contains C, 44.23; H, 6.96; N, 19.34; O, 29.46 .

Scientific Research Applications

  • ALD for Thin Film Production : ALD, a vapor phase technique, is capable of producing thin films for various applications. It offers exceptional control over film thickness and composition, useful in solar cell devices, high-k transistors, and solid oxide fuel cells (Johnson et al., 2014).

  • Photocatalytic Lithography : Using ALD-deposited TiO2 films, a patterned biointerface can be created. This involves removing azido-containing self-assembled monolayers (SAMs) with UV exposure and filling the gaps with polyethylene glycol (PEG) SAMs, allowing selective coupling of biomolecules via azide groups (Vandenbroucke et al., 2019).

  • Biomolecule Immobilization : Sequential Diels-Alder and azide-alkyne cycloaddition reactions are effective for immobilizing carbohydrates and proteins onto solid surfaces. This utilizes PEG linkers with alkyne and cyclodiene terminal groups for conjugation of azide-containing biomolecules (Sun et al., 2006).

  • Quantum Dot Functionalization : Metal-coordinating ligands with azide or aldehyde groups can be introduced onto quantum dot surfaces for bio-orthogonal coupling strategies. This enables specific reactions with distinct targets, promising for in vivo imaging and delivery (Zhan et al., 2016).

  • PEG-based Multilayer Films and Capsules : PEG-alkyne (PEG(Alk)) is used in layer-by-layer assembly and click chemistry to create low-fouling films and capsules, which can be crosslinked with bisazide linkers. This has potential applications in drug delivery and tissue engineering (Leung et al., 2011).

  • Nanoporous Materials by ALD : ALD can coat porous structures like nanoporous films and zeolites for functionalization in catalysis, fuel cells, batteries, and sensors. TiO2 ALD is used for photocatalytic activity in nanoporous films (Detavernier et al., 2011).

  • Nanomaterial Synthesis and Functionalization : ALD is crucial for controlling material growth, nanostructure manipulation, and tuning material composition. Its applications include rechargeable batteries, fuel cells, solar cells, and optoelectronics (Meng et al., 2017).

  • Hydrogel for Post-Surgical Adhesion Prevention : A hydrogel composed of oxime crosslinked PEG with catechol groups (including Ald groups) can prevent post-surgical cardiac adhesions. This hydrogel has favorable mechanical properties, degradation kinetics, and tissue retention (Fujita et al., 2020).

Mechanism of Action

Ald-CH2-PEG3-Azide is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .

Safety and Hazards

Ald-CH2-PEG3-Azide is for research use only . Synthetic products have potential research and development risk .

Properties

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLQXIYUMNSETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCC=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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